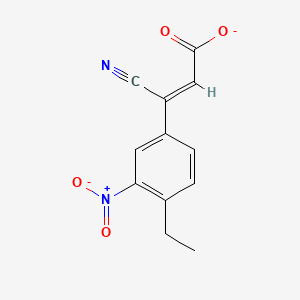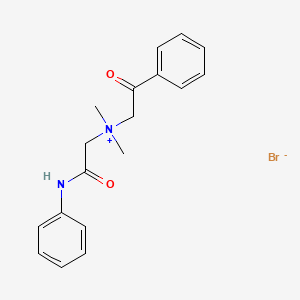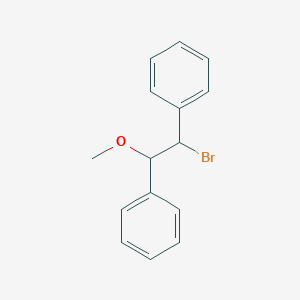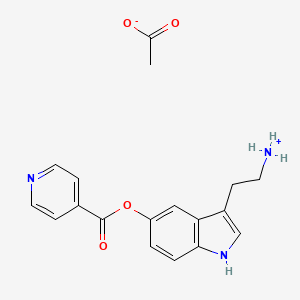![molecular formula C22H27NO B13739985 9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane CAS No. 102585-82-0](/img/structure/B13739985.png)
9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[331]nonane is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are known for their unique bicyclic structures, which often impart interesting chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available precursors. One common approach is the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds . This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates, which can be further transformed into the desired compound through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.
化学反応の分析
Types of Reactions
9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学的研究の応用
9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: Its reactivity and stability can make it useful in various industrial processes, such as the production of polymers or other advanced materials.
作用機序
The mechanism by which 9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane exerts its effects can involve interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Some similar compounds include other azabicyclo[3.3.1]nonane derivatives, such as:
Uniqueness
What sets 9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane apart is the presence of both benzyl and methylphenoxy groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
102585-82-0 |
|---|---|
分子式 |
C22H27NO |
分子量 |
321.5 g/mol |
IUPAC名 |
9-benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C22H27NO/c1-17-10-12-21(13-11-17)24-22-14-19-8-5-9-20(15-22)23(19)16-18-6-3-2-4-7-18/h2-4,6-7,10-13,19-20,22H,5,8-9,14-16H2,1H3 |
InChIキー |
MNXQDSVXDDQGHM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OC2CC3CCCC(C2)N3CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate](/img/structure/B13739906.png)




![2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline](/img/structure/B13739948.png)


![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)


![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)


